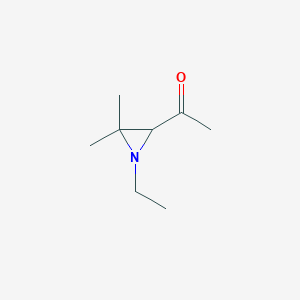![molecular formula C12H13ClN2O B021650 3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 58837-31-3](/img/structure/B21650.png)
3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives as antibacterial agents involves a series of reactions yielding good yields. These compounds were characterized by NMR, FTIR, and elemental analysis, with some showing promising antibacterial activity, especially those with substituted heterocyclic piperazine moieties (Krishnamurthy et al., 2013).
Molecular Structure Analysis
The molecular structure of 3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one has been elucidated through X-ray crystallography. The pyrido[1,2-a]pyrimidine ring system is planar, and the methyl C and carbonyl O atoms are nearly coplanar with it. The chloroethyl side chain exhibits a synclinal conformation, nearly orthogonal to the pyrimidine ring (Jasinski et al., 2009).
Chemical Reactions and Properties
Research on similar pyrido[1,2-a]pyrimidin-4-one derivatives has shown various chemical reactions, including their synthesis from ethyl cyanoacetate via malonamamidine hydrochloride, leading to compounds with antibacterial activity. However, dehydrogenated compounds exhibited less activity compared to their non-dehydrogenated counterparts (Lakshmi Narayana et al., 2009).
Physical Properties Analysis
The crystal structure of related compounds, such as 2,8-dimethyl-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, provides insights into the physical properties of these molecules. These structures are stabilized by hydrogen bonds and π-π interactions, which could influence the solubility, stability, and crystalline form of 3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one (Anthal et al., 2014).
Chemical Properties Analysis
The chemical properties of pyrido[1,2-a]pyrimidin-4-ones, including reactivity towards various reagents, have been extensively studied. These compounds exhibit a wide range of chemical behaviors, including oxidation and reactions with amines and aldehydes, leading to a diverse array of functionalized derivatives with potential biological activities (El-Gazzar et al., 2009).
Wissenschaftliche Forschungsanwendungen
Crystallographic Studies :
- The structure of related compounds, such as 2,8-dimethyl-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, has been established through spectral analysis and X-ray diffraction studies. These studies reveal planar pyrido-pyrimidine moieties and a stabilized crystal structure due to C-H⋯O and C-H⋯Cl hydrogen bonds and π-π interactions (Anthal et al., 2014).
Synthesis and Reactivity :
- Research on derivatives of pyrido[1,2-a]pyrimidin-4-ones has shown various reactivities when treated with different reagents, leading to the formation of novel heterocyclic systems. These findings are significant for the development of new compounds in medicinal chemistry (Roma et al., 1987).
- Studies on the synthesis of halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones have been carried out, indicating potential for creating diverse chemical structures through various synthetic routes (Molnár et al., 2009).
Antimicrobial Activity :
- Although some 4H-pyrido[1,2-a]pyrimidin-4-ones have been investigated for their antimicrobial properties, the tested compounds did not exhibit significant antimicrobial activity. This finding is crucial for guiding future research in medicinal applications (Ferrarini et al., 1995).
Molecular Interactions and Properties :
- The crystal structure of 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has been analyzed, revealing insights into its molecular geometry and interactions. Such studies are fundamental to understanding the physical and chemical properties of these compounds (Jasinski et al., 2009).
Pharmacological Aspects :
- The compound has been studied for potential pharmacological applications, such as the identification of in vitro metabolites, which is a critical step in drug development and safety evaluation (Jemnitz et al., 1989).
Chemical Synthesis and Applications :
- Research on the synthesis of heterocyclic systems using related compounds provides a foundation for developing new chemicals with potential applications in various fields, including pharmaceuticals and materials science (Toplak et al., 1999).
Eigenschaften
IUPAC Name |
3-(2-chloroethyl)-2,7-dimethylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-8-3-4-11-14-9(2)10(5-6-13)12(16)15(11)7-8/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAHIERDSNGTGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)CCCl)C)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40497197 | |
| Record name | 3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40497197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
CAS RN |
58837-31-3 | |
| Record name | 3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40497197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(10s,11s)-10,11-Dihydroxy-10,11-dihydro-5h-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B21570.png)











